molecular formula C16H20N2 B13884037 2-[1-(Benzylamino)propyl]aniline

2-[1-(Benzylamino)propyl]aniline

Cat. No.: B13884037
M. Wt: 240.34 g/mol
InChI Key: LUEFBXRNXXBTPY-UHFFFAOYSA-N
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Description

2-[1-(Benzylamino)propyl]aniline is an organic compound that belongs to the class of anilines It features a benzylamino group attached to a propyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Benzylamino)propyl]aniline typically involves the reaction of benzylamine with a suitable propylating agent, followed by the introduction of the aniline group. One common method involves the use of 1-bromo-3-chloropropane as the propylating agent, which reacts with benzylamine to form the intermediate compound. This intermediate is then subjected to nucleophilic substitution with aniline to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Benzylamino)propyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-[1-(Benzylamino)propyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Benzylamino)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-[1-(benzylamino)propyl]aniline

InChI

InChI=1S/C16H20N2/c1-2-16(14-10-6-7-11-15(14)17)18-12-13-8-4-3-5-9-13/h3-11,16,18H,2,12,17H2,1H3

InChI Key

LUEFBXRNXXBTPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1N)NCC2=CC=CC=C2

Origin of Product

United States

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